BenchChemオンラインストアへようこそ!

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

UDP-galactopyranose mutase antimycobacterial rhodanine scaffold

The compound (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (CAS 928339-97-3) belongs to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class. It features a phenylpropanoic acid substituent at the N3 position of the thiazolidinone core, distinguishing it from simpler acetic acid or benzoic acid analogs.

Molecular Formula C19H15NO3S2
Molecular Weight 369.45
CAS No. 928339-97-3
Cat. No. B2729580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
CAS928339-97-3
Molecular FormulaC19H15NO3S2
Molecular Weight369.45
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S
InChIInChI=1S/C19H15NO3S2/c21-17-16(12-14-9-5-2-6-10-14)25-19(24)20(17)15(18(22)23)11-13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,22,23)/b16-12-
InChIKeyVGIFXQDHKSESDU-VBKFSLOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (CAS 928339-97-3)


The compound (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (CAS 928339-97-3) belongs to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) class [1]. It features a phenylpropanoic acid substituent at the N3 position of the thiazolidinone core, distinguishing it from simpler acetic acid or benzoic acid analogs [1]. Rhodanine-3-acetic acid derivatives have demonstrated versatile biological properties, including aldose reductase (ALR2) inhibition, antimicrobial activity, and anticancer effects, with documented nanomolar potency in optimized analogs [2]. The compound serves as a key synthetic intermediate for amide-functionalized derivatives that disrupt microtubule dynamics and exhibit anticancer activity in vitro [3].

Why Generic Substitution Fails for (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (CAS 928339-97-3): The N3-Substituent Differentiation Principle


Generic substitution within the rhodanine-3-acetic acid class carries significant risk because minor alterations to the N3 substituent profoundly alter physicochemical properties—including thermal stability, absorption/emission maxima, and solubility—as well as biological activity profiles [1]. A study comparing three rhodanine-3-acetic acid derivatives differing only in the five-membered heterocyclic substituent (pyrrolidine, pyrrole, imidazole) demonstrated that this single change substantially impacts antibacterial potency against Gram-positive strains and fluorescence bioimaging applicability [1]. The phenylpropanoic acid moiety at N3—as opposed to the simpler acetic acid (CHEMBL66070) or benzoic acid (BML-260) variants—introduces differential lipophilicity (XLogP3-AA 4.6 [2]), an additional chiral center, and altered hydrogen-bonding capacity, all of which affect target engagement and selectivity. Without direct experimental comparison data for CAS 928339-97-3 against specific analogs, procurement decisions must consider that substituting a structurally related but N3-divergent analog may yield unpredictable activity shifts [1].

Product-Specific Quantitative Evidence Guide: (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (CAS 928339-97-3) vs. Closest Structural Analogs


N3-Phenylpropanoic Acid vs. Acetic Acid Substituent: UGM Inhibitory Activity from BindingDB Cross-Study Comparison

No direct head-to-head comparison between CAS 928339-97-3 and its closest analogs has been published. However, cross-study BindingDB data permits a class-level comparison for the UDP-galactopyranose mutase (UGM) target. The 4-bromobenzylidene-N3-phenylpropanoic acid analog (CHEMBL243190, BDBM50202277) demonstrated an IC50 of 35,000 nM (35 µM) and Kd of 9,300 nM (9.3 µM) against Mycobacterium tuberculosis UGM in an HPLC-based assay [1]. For the simpler N3-acetic acid analog (CHEMBL66070, BDBM50092287), reported activity against beta-lactamase TEM was >700,000 nM (>700 µM) with no detectable UGM activity reported [2]. The structurally minimal core scaffold (5-benzylidene-2-thioxothiazolidin-4-one, BDBM50092271, CHEMBL305763)—lacking any N3-carboxylate functionality—showed only weak inhibition of human NAT1 (IC50 13,000 nM) [3]. These data collectively establish that the N3-phenylpropanoic acid substituent is associated with measurable UGM target engagement that is absent in simpler analogs, although the precise contribution of the unsubstituted benzylidene variant (CAS 928339-97-3) itself remains unmeasured [1][2][3].

UDP-galactopyranose mutase antimycobacterial rhodanine scaffold

N3-Benzoic Acid Analog BML-260: Documented JSP-1/DUSP22 Phosphatase Activity as Alternative Pharmacological Benchmark

The N3-benzoic acid positional isomer, 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (CAS 101439-76-3, known as BML-260), is a well-characterized inhibitor of dual-specificity phosphatases JSP-1 (DUSP22) with an IC50 of 18 µM (18,000 nM) . BML-260 has demonstrated in vivo activity: at 1 mg/kg it increases Ucp1 expression in adipocytes, activates thermogenesis, and mobilizes hematopoietic stem and progenitor cells . No comparable phosphatase inhibition or in vivo pharmacology data have been reported for the N3-phenylpropanoic acid variant (CAS 928339-97-3), representing a known pharmacological gap . The replacement of benzoic acid with phenylpropanoic acid at N3 introduces a flexible ethylene spacer that alters the spatial relationship between the carboxylate pharmacophore and the rhodanine core, potentially affecting phosphatase target engagement differently than the rigid benzoic acid configuration [1].

dual-specificity phosphatase JSP-1 DUSP22 immunometabolism

Microtubule-Targeting Anticancer Derivatives: SAR of Phenylacetamide Conjugates Built from the N3-Phenylpropanoic Acid Scaffold

A 2021 study by Kryshchyshyn-Dylevych and Lesyk designed and synthesized a series of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives—directly derived from the carboxylic acid scaffold of CAS 928339-97-3 via amide coupling—and evaluated their microtubule-modulating and anticancer activities in vitro [1]. The study demonstrated that several amide derivatives exhibited microtubule-stabilizing properties and anticancer activity, with the core scaffold serving as the essential synthetic precursor [1]. Without the N3-phenylpropanoic acid moiety (which provides the carboxylic acid handle for amide conjugation), this entire compound series cannot be accessed. Simpler N3-acetic acid or N3-unsubstituted analogs lack either the requisite chain length or the carboxylate functionality needed for phenylacetamide derivatization [2][3].

microtubule stabilization anticancer amide derivatization rhodanine-3-acetic acid

Aldose Reductase Inhibitory Potential: Class-Level Benchmarking Against Epalrestat and Optimized Rhodanine-3-Acetic Acids

The rhodanine-3-acetic acid scaffold has yielded some of the most potent aldose reductase (ALR2) inhibitors reported. Optimized quinazolinone-based rhodanine-3-acetic acid derivatives achieve ALR2 IC50 values in the 0.032–0.468 µM (32–468 nM) range, surpassing the clinically used epalrestat (IC50 = 0.87 µM) [1]. A separate series of rhodanine-3-hippuric acid derivatives demonstrated ALR2 IC50 values of 0.04–1.36 µM (40–1,360 nM), with several compounds exceeding epalrestat's potency [2]. The rhodanine-3-acetic acid scaffold is thus validated for sub-micromolar ALR2 inhibition. However, CAS 928339-97-3 itself has not been directly tested against ALR2. The N3-phenylpropanoic acid substituent—with its elongated carbon chain and increased lipophilicity (XLogP3-AA 4.6 [3]) relative to the acetic acid moiety found in epalrestat—is predicted to alter both binding kinetics and selectivity relative to aldehyde reductase (ALR1). The selectivity factor (ALR2/ALR1) for optimized rhodanine-3-acetic acid derivatives ranges from 5 to 24 [4], but no selectivity data exist for the N3-phenylpropanoic acid variant.

aldose reductase ALR2 diabetic complications epalrestat

Antimicrobial Activity Differentiation: Heterocyclic Substituent Effects on Gram-Positive Selectivity

The MDPI Sensors 2024 study evaluated three (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives differing only in their amide-coupled heterocyclic substituent (pyrrolidine A-1, pyrrole A-2, imidazole A-3) [1]. Compounds A-1 and A-2 demonstrated the most excellent antimicrobial activity, especially against Gram-positive bacteria, while A-3 showed differential behavior [1]. Thermal stability exceeded 240 °C for all three derivatives, and compounds A-1 and A-2 were successfully applied as fluorescent dyes for fixed mammalian cell imaging [1]. This study directly validates the principle that even minor N3-substituent changes within the rhodanine-3-acetic acid framework produce quantitatively distinct biological outcomes [1]. By extension, the phenylpropanoic acid N3-substituent in CAS 928339-97-3—which differs from the acetic acid core in chain length, flexibility, logP, and hydrogen-bonding geometry—is predicted to yield antimicrobial activity profiles distinct from those reported for the acetic acid derivatives A-1 through A-3 [1]. Direct antimicrobial MIC data for CAS 928339-97-3 have not been published.

antimicrobial Gram-positive rhodanine-3-acetic acid structure-activity relationship

Best Research and Industrial Application Scenarios for (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (CAS 928339-97-3)


Medicinal Chemistry: Microtubule-Targeting Anticancer Agent Development via Amide Derivatization

CAS 928339-97-3 serves as the essential carboxylic acid precursor for synthesizing the (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide series, which has demonstrated microtubule-stabilizing activity and in vitro anticancer effects [1]. The N3-phenylpropanoic acid moiety provides the requisite carboxylate handle for amide coupling with substituted anilines—a synthetic route that is inaccessible with N3-acetic acid or N3-unsubstituted analogs [1]. Procurement of this specific CAS number is necessary for any program following the Kryshchyshyn-Dylevych and Lesyk (2021) synthetic methodology.

Antimycobacterial Drug Discovery: UGM (UDP-Galactopyranose Mutase) Inhibitor Scaffold Exploration

Cross-study BindingDB data indicate that the N3-phenylpropanoic acid rhodanine subclass engages the Mycobacterium tuberculosis UGM target, whereas N3-acetic acid analogs show no reported UGM activity [1]. CAS 928339-97-3—bearing the unsubstituted benzylidene group at C5 and phenylpropanoic acid at N3—represents the minimal scaffold for systematic SAR exploration at the C5-arylidene position while maintaining the N3-substituent associated with UGM target engagement. Procurement for UGM inhibitor programs should prioritize this scaffold over N3-acetic acid variants [1].

Aldose Reductase (ALR2) Inhibitor Screening with Extended N3 Pharmacophore

Although CAS 928339-97-3 has not been directly tested against ALR2, the rhodanine-3-acetic acid class is validated for sub-micromolar ALR2 inhibition, with several optimized derivatives surpassing epalrestat (IC50 = 0.87 µM) [1][2]. The phenylpropanoic acid N3-substituent in CAS 928339-97-3—with its elongated carbon chain (three methylene units from rhodanine core to carboxylate vs. one in acetic acid analogs) and increased lipophilicity (XLogP3-AA 4.6)—offers a structurally distinct pharmacophore geometry for probing ALR2 binding pocket tolerance and ALR2/ALR1 selectivity [3]. This compound is appropriate for ALR2 screening libraries where N3-substituent diversity is the experimental variable.

Antimicrobial Structure-Activity Relationship Studies with N3-Alkylcarboxylic Acid Variation

The MDPI Sensors 2024 publication establishes that antimicrobial activity within the rhodanine-3-acetic acid class is highly sensitive to N3-substituent modification [1]. CAS 928339-97-3, bearing an N3-phenylpropanoic acid group, extends the accessible chemical space for antimicrobial SAR beyond the well-studied acetic acid derivatives. Systematic comparison of the phenylpropanoic acid variant against acetic acid (CHEMBL66070) and benzoic acid (BML-260, CAS 101439-76-3) congeners in standardized broth microdilution assays would address a documented evidence gap and potentially reveal Gram-positive selectivity patterns distinct from those reported for A-1 through A-3 [1].

Quote Request

Request a Quote for (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.